methyl 2-{[(1,5-dimethyl-1H-indol-2-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 2-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzoate ester linked to an indole moiety, which is further substituted with a dimethyl group and an amido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution with Dimethyl Groups: The indole core is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The dimethyl-substituted indole is reacted with an appropriate amine to introduce the amido group.
Esterification: Finally, the benzoate ester is formed by reacting the amido-indole compound with methyl benzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
METHYL 2-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of METHYL 2-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(1,5-DIMETHYL-1H-INDOLE-3-AMIDO)BENZOATE: Similar structure but with the amido group at the 3-position of the indole ring.
METHYL 2-(1,5-DIMETHYL-1H-INDOLE-2-CARBOXYLATE): Similar structure but with a carboxylate group instead of an amido group.
METHYL 2-(1,5-DIMETHYL-1H-INDOLE-2-SULFONAMIDO)BENZOATE: Similar structure but with a sulfonamido group instead of an amido group.
Uniqueness
METHYL 2-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the dimethyl and amido groups on the indole ring can enhance its binding affinity to certain biological targets and modify its pharmacokinetic properties.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-[(1,5-dimethylindole-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H18N2O3/c1-12-8-9-16-13(10-12)11-17(21(16)2)18(22)20-15-7-5-4-6-14(15)19(23)24-3/h4-11H,1-3H3,(H,20,22) |
InChI Key |
SKYTZWWQVABOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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